molecular formula C10H11N3O4 B12361986 5-(3-Nitrophenyl)pyrazolidine-3-carboxylic acid

5-(3-Nitrophenyl)pyrazolidine-3-carboxylic acid

Cat. No.: B12361986
M. Wt: 237.21 g/mol
InChI Key: ZRBKDWXEFNSJCH-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)pyrazolidine-3-carboxylic acid is a compound that belongs to the class of pyrazolidine derivatives. Pyrazolidines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The presence of a nitrophenyl group at the 5-position and a carboxylic acid group at the 3-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitrophenyl)pyrazolidine-3-carboxylic acid typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazolidine ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis systems are often used in industrial settings to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrophenyl)pyrazolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydrogen atoms on the pyrazolidine ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or other substituted pyrazolidine derivatives.

Scientific Research Applications

5-(3-Nitrophenyl)pyrazolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)pyrazolidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Nitrophenyl)pyrazolidine-3-carboxylic acid is unique due to the presence of both a nitrophenyl group and a carboxylic acid group on the pyrazolidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

5-(3-nitrophenyl)pyrazolidine-3-carboxylic acid

InChI

InChI=1S/C10H11N3O4/c14-10(15)9-5-8(11-12-9)6-2-1-3-7(4-6)13(16)17/h1-4,8-9,11-12H,5H2,(H,14,15)

InChI Key

ZRBKDWXEFNSJCH-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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